

Application Notes and Protocols: Endothelin-3 Receptor Binding Assay Using Radiolabeled Ligands

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Compound of Interest

Compound Name: Endothelin 3

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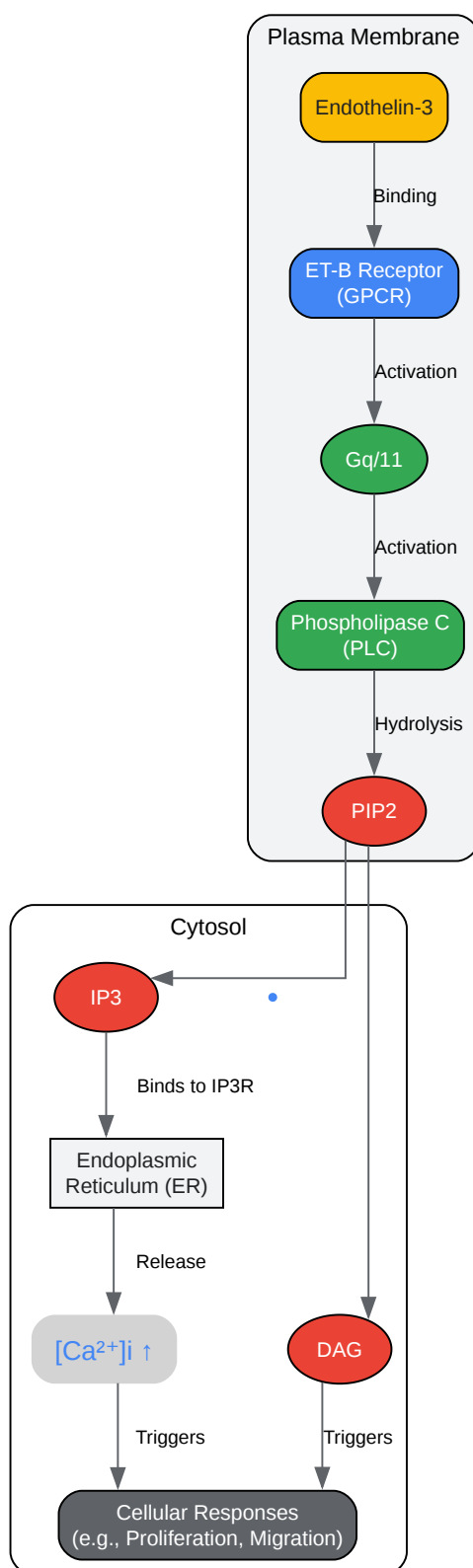
Introduction

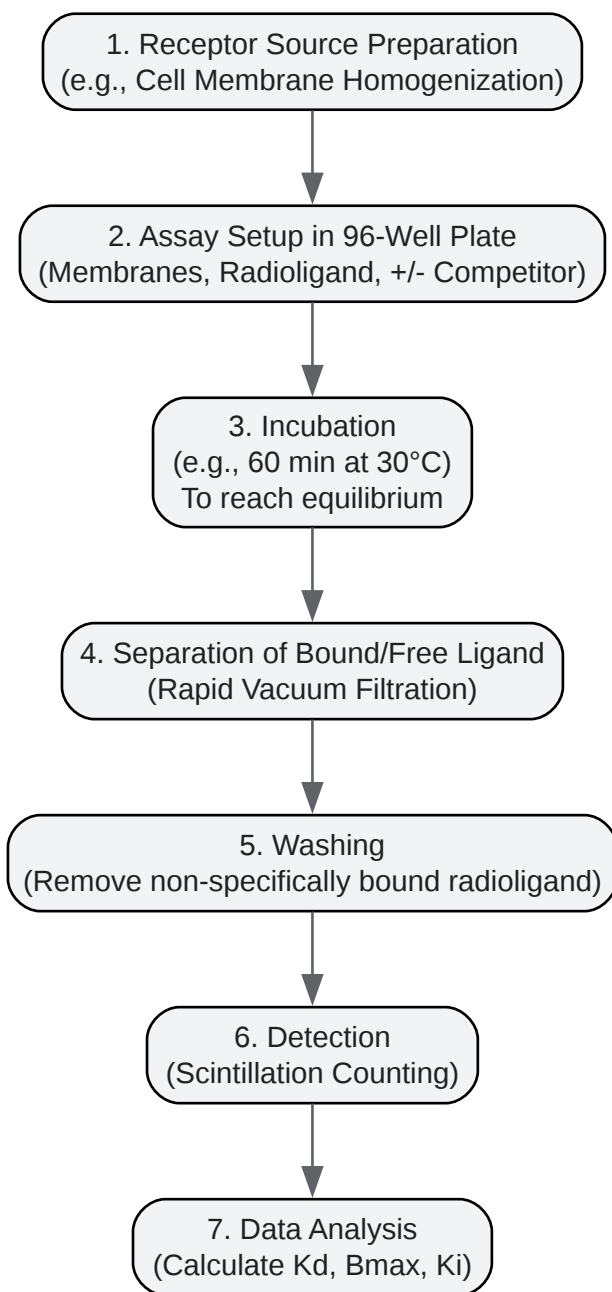
Endothelins are a family of potent vasoactive peptides comprising three isoforms: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).^{[1][2]} These peptides exert their effects through two distinct G-protein coupled receptors (GPCRs), the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors.^{[3][4][5]} The ET-A receptor displays a higher affinity for ET-1 and ET-2 over ET-3, whereas the ET-B receptor binds all three isoforms with similarly high affinity.^{[3][6]} Endothelin-3, acting as a ligand for the ET-B receptor, is crucial for the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.^{[1][2]} Consequently, mutations in the genes for ET-3 or the ET-B receptor are associated with congenital disorders like Waardenburg syndrome and Hirschsprung disease.^{[1][2][3]}

Radioligand binding assays are a fundamental technique for characterizing the interaction between ligands and their receptors.^{[5][7]} These assays are instrumental in determining receptor affinity (K_d), the density of binding sites (B_{max}), and the inhibitory constants (K_i) of unlabeled test compounds. This document provides detailed protocols for performing saturation and competition radioligand binding assays to characterize the Endothelin-3 receptor (ET-B) using radiolabeled ligands such as [125 I]ET-1 or [125 I]ET-3.

Signaling Pathway and Experimental Workflow

The Endothelin-3 receptor (ET-B) is a G-protein coupled receptor that, upon ligand binding, activates a signaling cascade through Gq/11 proteins.[4] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm, leading to various cellular responses.[4]





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